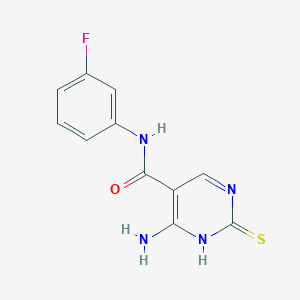

4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide

Description

4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide is a pyrimidine derivative featuring a 3-fluorophenyl carboxamide group at position 5, a mercapto (-SH) substituent at position 2, and an amino (-NH₂) group at position 4. Pyrimidine derivatives are widely studied for their biological and pharmacological properties, particularly in antimicrobial and anticancer research.

Properties

IUPAC Name |

6-amino-N-(3-fluorophenyl)-2-sulfanylidene-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4OS/c12-6-2-1-3-7(4-6)15-10(17)8-5-14-11(18)16-9(8)13/h1-5H,(H,15,17)(H3,13,14,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFAEFWSEWEIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C(NC(=S)N=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino, fluorophenyl, and mercapto groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino or mercapto positions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

- Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that encapsulated forms of related pyrimidine compounds can significantly inhibit tumor growth in various cancer cell lines, including HeLa cells and Sarcoma 180. The encapsulated forms demonstrated a tumor inhibition rate of up to 66.47% compared to lower rates for free compounds and standard treatments like 5-fluorouracil .

Mechanism of Action :

- The compound's mechanism often involves interaction with specific enzymes or receptors that modulate biological pathways. For example, structure-activity relationship studies suggest that modifications to the compound can enhance its potency against cancer cell lines by improving binding affinity to molecular targets .

Biological Interactions

Protein Binding Studies :

- The compound has been investigated for its ability to bind to proteins and nucleic acids, which is crucial for understanding its biological effects. These interactions can lead to the modulation of enzyme activities, potentially resulting in therapeutic effects against various diseases .

Chemical Synthesis

Building Block for Complex Molecules :

- In synthetic chemistry, 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for diverse chemical reactions, facilitating the development of new pharmaceuticals and materials.

Case Studies

Mechanism of Action

The mechanism of action of 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Heterocyclic Structure Variations

Triazole Derivatives The compound 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () shares the 3-fluorophenyl and amino-thiol substituents but replaces the pyrimidine core with a 1,2,4-triazole ring. Key differences include:

- Synthetic Accessibility : The triazole derivative is synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide in 85% yield, a simpler route than multi-step pyrimidine syntheses .

- Biological Activity: Triazole derivatives exhibit notable antimicrobial activity, attributed to the thione group’s redox activity and metal coordination .

Pyridazine and Furopyridine Derivatives Patent compounds like (4aS)-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]...carboxamide () feature pyridazine or fused heterocyclic cores. These structures prioritize metabolic stability and target selectivity, with trifluoromethyl groups enhancing lipophilicity and bioavailability.

Substituent Effects

- Fluorophenyl Position : Compounds with 3-fluorophenyl groups (e.g., target compound, triazole analog) may exhibit stronger π-π stacking and hydrophobic interactions compared to 4-fluorophenyl analogs () due to steric and electronic differences .

- Mercapto vs.

- Carboxamide Linkers : The N-(3-fluorophenyl)carboxamide group in the target compound is structurally analogous to carboxamide-linked pyridazines (), suggesting shared hydrogen-bonding motifs for target recognition .

Data Table: Key Structural and Functional Comparisons

Biological Activity

4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer activity. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide can be represented as CHFNSO. The compound features a pyrimidine ring substituted with an amino group and a fluorophenyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The introduction of the 3-fluorophenyl group and the mercapto group is crucial for enhancing its anticancer properties. Various synthetic routes have been explored, including the use of Mannich bases and other condensation reactions to yield derivatives with improved efficacy against cancer cell lines .

Anticancer Mechanisms

Research indicates that 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide exhibits potent anticancer activity through several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating key apoptotic pathways involving caspase-3 and Bax, while inhibiting anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : It effectively causes cell cycle arrest at the G0/G1 phase in various cancer cell lines, which is critical for preventing tumor growth .

- Inhibition of Kinases : The compound has been found to inhibit specific kinases involved in cancer progression, such as PI3K and CDK . This inhibition leads to reduced proliferation rates in tumor cells.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

These findings highlight the compound's potential as a lead candidate for further development in anticancer therapy.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide to various protein targets associated with cancer. These studies suggest that the compound can effectively bind to active sites of kinases and other proteins involved in cancer signaling pathways, thereby inhibiting their function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.